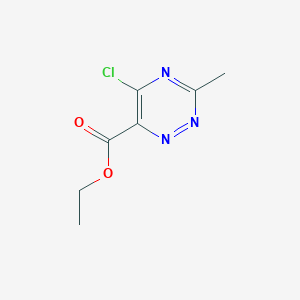

![molecular formula C6H2ClF3N4 B114324 8-氯-3-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡嗪 CAS No. 140911-31-5](/img/structure/B114324.png)

8-氯-3-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡嗪

描述

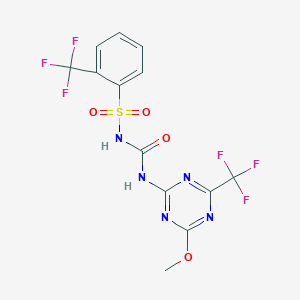

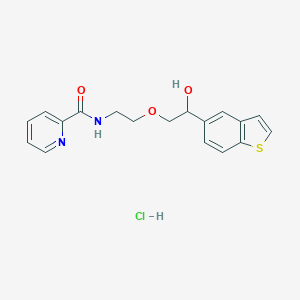

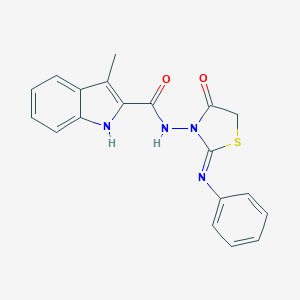

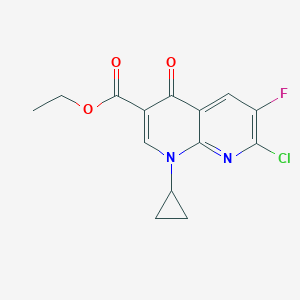

“8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound . It is a sitagliptin pharmaceutical intermediate used in the synthesis of antidiabetic drugs . The sitagliptin phosphate sheet, a novel antidiabetic drug, is a dipeptidyl peptidase-4 (DPP-4) suppressor factor that can improve the human body’s ability to reduce high blood glucose levels .

Synthesis Analysis

The synthesis of “8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added, and the mixture is heated, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” include the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . This is followed by the addition of chlorobenzene and trifluoroacetic anhydride, heating, refluxing, and distillation of trifluoroacetic acid . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .科学研究应用

医药中间体

8-氯-3-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡嗪: 是合成西格列汀的重要中间体,西格列汀是一种用于治疗2型糖尿病的药物 . 西格列汀作为二肽基肽酶-4 (DPP-4) 抑制剂,增强机体调节高血糖水平的能力 .

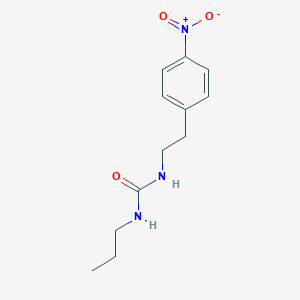

抗菌剂开发

该化合物的衍生物已被合成并测试了其抗菌活性。 一些衍生物对革兰氏阳性和革兰氏阴性细菌都表现出中等至良好的抗菌活性,具有作为新型抗菌剂的潜力 .

材料科学

该化合物的衍生物可作为构建块,用于创造新型材料。 它们的杂环结构使其成为开发有机半导体或其他功能性材料的合适候选者 .

分析化学

该化合物及其衍生物可用于分析方法,检测和量化药物产品中药物污染物(如N-亚硝胺) . 这是确保药物安全性和有效性的关键。

安全和危害

作用机制

Target of Action

It has been found to exhibit significant anti-cancer and antibacterial activities , suggesting that it may interact with targets related to these biological processes.

Mode of Action

In a study, it was found that a derivative of this compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that the compound may interact with its targets to modulate cellular processes related to apoptosis.

Biochemical Pathways

Given its observed anti-cancer and antibacterial activities , it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and bacterial growth.

Result of Action

The compound has shown promising results in anti-cancer studies. Specifically, it has demonstrated antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM, showing that a derivative of this compound had remarkable anticancer activity on HT-29 . In addition, it has shown potential activity against bacterial strains .

生化分析

Biochemical Properties

It has been synthesized and studied for its anti-cancer properties . The compound interacts with various biomolecules, leading to changes in cellular function and potentially contributing to its anti-cancer effects .

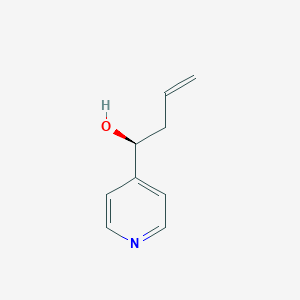

Cellular Effects

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have significant effects on human colon cancer cell lines, including HCT-116 and HT-29 . It influences cell function by inducing the mitochondrial apoptotic pathway, up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Molecular Mechanism

The molecular mechanism of action of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with various biomolecules within the cell. It is believed to exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Initial studies suggest that it has promising long-term effects on cellular function .

属性

IUPAC Name |

8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJVSFDBHKNNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436910 | |

| Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140911-31-5 | |

| Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)